trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester synthesis protocol
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester synthesis protocol
An In-Depth Technical Guide to the Synthesis of trans-6-Chloro-1-hexen-1-ylboronic Acid Pinacol Ester
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of trans-6-chloro-1-hexen-1-ylboronic acid pinacol ester. This bifunctional molecule is a valuable building block in medicinal chemistry, merging the synthetic versatility of a vinylboronate with a reactive alkyl halide terminus.
Strategic Overview: The Importance of Alkenylboronates
(E)-1-Alkenylboronic acid pinacol esters are indispensable intermediates in modern organic synthesis. Their stability, ease of handling, and exceptional performance in palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, have cemented their role in the construction of complex molecular architectures.[1][2] The title compound, trans-6-chloro-1-hexen-1-ylboronic acid pinacol ester, is particularly noteworthy. It provides a stereodefined vinylboronate for predictable cross-coupling while the terminal chloro group offers a secondary, orthogonal site for subsequent functionalization, such as nucleophilic substitution or further coupling reactions. This dual reactivity is highly sought after in the synthesis of novel pharmaceutical agents and complex natural products.[3]
The most reliable and stereoselective pathway to this class of compounds is the hydroboration of a terminal alkyne. This guide will focus on a field-proven, catalyst-mediated approach that ensures high stereochemical fidelity and excellent yield.
The Core Synthesis: Dicyclohexylborane-Mediated Hydroboration
The synthesis of trans-alkenylboronates from terminal alkynes is most effectively achieved via a syn-hydroboration mechanism. While various transition-metal catalysts can accomplish this, a classic and highly efficient method involves the use of a catalytic amount of dicyclohexylborane to mediate the hydroboration of the alkyne with a stable boron source like pinacolborane (HBpin).[4][5][6]
The key transformation is: 6-chloro-1-hexyne + Pinacolborane → trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Causality Behind Experimental Choices:
-
Substrate: 6-chloro-1-hexyne is the logical precursor, containing the required six-carbon chain with a terminal alkyne for hydroboration and a terminal chloride.
-
Boron Reagent: Pinacolborane (HBpin) is selected for its stability and because it directly affords the desired pinacol ester, which is generally more robust and easier to handle than the corresponding boronic acid.[7] Pinacol esters are known for their insensitivity to air and moisture and are amenable to chromatography.[5]
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Catalyst: Dicyclohexylborane serves as the true hydroborating agent. Its steric bulk ensures a highly regioselective, anti-Markovnikov addition to the terminal alkyne, placing the boron atom on the terminal carbon.[8] A catalytic amount is sufficient because it is regenerated in a transfer reaction with pinacolborane.[4][6]
Reaction Mechanism
The reaction proceeds through a catalytic cycle where the alkenyl group is effectively transferred from the initial hydroboration adduct to the final pinacolborane acceptor.
Caption: Proposed mechanism for dicyclohexylborane-mediated hydroboration.
The process begins with the syn-addition of dicyclohexylborane across the triple bond of 6-chloro-1-hexyne. This step establishes the crucial (E)- or trans-stereochemistry of the double bond. The resulting alkenyldicyclohexylborane intermediate then reacts with pinacolborane, transferring the alkenyl group to form the stable pinacol ester product and regenerating the dicyclohexylborane catalyst.[6]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to anhydrous conditions is critical for success, as boronic esters are susceptible to hydrolysis.[9]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Chloro-1-hexyne | 102.55 | 2.56 g | 25.0 | 1.0 |
| Cyclohexene | 82.14 | 4.11 g | 50.0 | 2.0 |
| Borane-THF complex (1.0 M) | - | 25.0 mL | 25.0 | 1.0 |
| Pinacolborane (HBpin) | 127.98 | 3.52 g | 27.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | ~100 mL | - | - |
Note: Dicyclohexylborane can be generated in situ from cyclohexene and a borane source like BH₃·THF, as described below. Alternatively, pre-formed dicyclohexylborane can be used.
Step-by-Step Methodology
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Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Dry the glassware thoroughly in an oven (120 °C) overnight and allow it to cool to room temperature under a stream of dry nitrogen.
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In Situ Catalyst Generation: To the reaction flask, add anhydrous THF (50 mL) followed by cyclohexene (4.11 g, 50.0 mmol). Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M borane-THF complex (25.0 mL, 25.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the resulting white slurry at 0 °C for an additional 1 hour to ensure complete formation of dicyclohexylborane.
-
Hydroboration: To the dicyclohexylborane slurry at 0 °C, add 6-chloro-1-hexyne (2.56 g, 25.0 mmol) dropwise. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Reaction progress can be monitored by GC-MS.
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Alkenyl Group Transfer: Add pinacolborane (3.52 g, 27.5 mmol) to the reaction mixture at room temperature. Stir the mixture for 18-24 hours. The reaction should become a clear, homogeneous solution as the intermediate is consumed and the product is formed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously add 5 mL of water to quench any unreacted boranes. Concentrate the mixture under reduced pressure to remove the bulk of the THF.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or low-melting solid.
The Critical Step: Purification
The purification of boronic acid pinacol esters by standard silica gel chromatography is notoriously challenging. The Lewis acidic boron center can chelate to the Lewis basic silanol groups (Si-OH) on the silica surface, causing significant product loss, poor separation, and potential hydrolysis of the ester.[9][10]
Recommended Method: Boric Acid-Impregnated Silica Gel
To mitigate these issues, deactivating the silica gel with boric acid is a highly effective strategy that suppresses the undesired over-adsorption.[10][11]
Preparation of Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of silica gel in this solution (e.g., 100 g silica in ~550 mL of solution).
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration and wash the treated silica with ethanol.
-
Dry the silica gel thoroughly in vacuo until it is a free-flowing powder.[9]
Chromatography Protocol:
-
Stationary Phase: Boric acid-impregnated silica gel.
-
Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Procedure: Pack the column with the treated silica. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the solvent gradient, collecting fractions and analyzing by TLC (staining with iodine or potassium permanganate may be necessary as the compound is UV-inactive). Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Product Characterization & Validation
The identity and purity of the synthesized trans-6-chloro-1-hexen-1-ylboronic acid pinacol ester must be confirmed.
-
Appearance: Colorless oil or a white to off-white low-melting solid.
-
Melting Point: 38-42 °C (literature value).[12]
-
¹H NMR: The key diagnostic signals are the two vinyl protons. The proton attached to the boron-bearing carbon will appear as a doublet of triplets, while the other vinyl proton will appear as a doublet. The large coupling constant (J ≈ 18 Hz) between them is definitive proof of the trans configuration. Other expected signals include a triplet for the -CH₂Cl group around 3.5 ppm and the characteristic singlet for the 12 pinacol protons around 1.2-1.3 ppm.
-
¹³C NMR: Signals for the two sp² carbons of the double bond, four distinct sp³ carbons of the hexenyl chain, the pinacol quaternary carbons, and the pinacol methyl carbons will be present.
-
¹¹B NMR: A single broad peak in the range of δ 25-35 ppm is characteristic of a tricoordinate boronic ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (244.57 g/mol ) should be observed.
Overall Synthesis Workflow
The entire process, from starting materials to the validated final product, follows a logical and streamlined workflow.
Caption: Experimental workflow for synthesis and purification.
References
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
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Thomas, A. D., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]
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Sci-Hub. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]
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Thieme. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]
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Curran, D. P., & Solovyev, A. (2011). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes. Angewandte Chemie International Edition, 50(44), 10422-10425. [Link]
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Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]
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ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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Chemistry LibreTexts. (2019). 11.10: Hydroboration–Oxidation of Alkynes. [Link]
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Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1594. [Link]
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